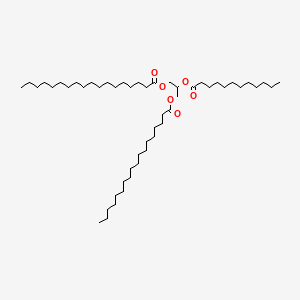1,2,3-Propanetriyl=2-laurate 1,3-distearate
CAS No.:
Cat. No.: VC7828991
Molecular Formula: C51H98O6
Molecular Weight: 807.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C51H98O6 |
|---|---|
| Molecular Weight | 807.3 g/mol |
| IUPAC Name | (2-dodecanoyloxy-3-octadecanoyloxypropyl) octadecanoate |
| Standard InChI | InChI=1S/C51H98O6/c1-4-7-10-13-16-19-21-23-25-27-29-32-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-31-18-15-12-9-6-3)47-56-50(53)44-41-38-35-33-30-28-26-24-22-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3 |
| Standard InChI Key | PNRYLOWVFBNJBE-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure consists of a glycerol backbone esterified with two stearic acid molecules at the terminal (sn-1 and sn-3*) positions and one lauric acid molecule at the central (sn-2*) position . This asymmetric arrangement classifies it as a structured triacylglycerol, a category of lipids engineered for specific metabolic or functional properties. The systematic IUPAC name, 1,2,3-Propanetriyl=2-laurate 1,3-distearate, reflects this stereochemistry, while common synonyms include 1,3-Distearoyl-2-Lauroyl Glycerol and 2-Lauroyl-1,3-distearin .
Stereochemical Considerations
The rac-glycerol notation indicates a racemic mixture of enantiomers, though natural sources typically exhibit stereospecific distributions. Analytical techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for resolving these configurations in synthetic or isolated samples .
Natural Occurrence and Analytical Identification
Presence in Butterfat
1,2,3-Propanetriyl=2-laurate 1,3-distearate has been identified in butterfat, where triacylglycerols constitute over 95% of milk fat . Kalo et al. employed normal-phase high-performance liquid chromatography (HPLC) coupled with mass spectrometry to profile triacylglycerols in butterfat, revealing this compound’s presence alongside other mixed-acid triglycerides .
Analytical Methodologies
Chromatographic methods remain the gold standard for detecting and quantifying this triacylglycerol. Reverse-phase HPLC with evaporative light scattering detection (ELSD) offers high sensitivity, while gas chromatography (GC) requires prior transesterification to fatty acid methyl esters (FAMEs) .
Synthesis and Production Methods
Enzymatic and Chemical Synthesis
Industrial production typically involves enzymatic interesterification, leveraging lipases with positional specificity to attach stearic and lauric acids to glycerol. For example, immobilized Rhizomucor miehei lipase catalyzes the esterification of glycerol with fatty acid methyl esters under controlled conditions . Chemical synthesis, though less selective, employs acid chlorides or anhydrides in the presence of catalysts like p-toluenesulfonic acid.
Raw Materials and Process Optimization
Stearic acid (C18:0) and lauric acid (C12:0) serve as primary feedstocks. Reaction parameters such as temperature (60–80°C), solvent choice (e.g., hexane or tert-butanol), and molar ratios of glycerol to fatty acids significantly influence yield and purity .
Physicochemical Properties
Molecular Characteristics
The compound’s molecular weight (807.32 g/mol) and formula () align with its triacylglycerol structure . Its melting point ranges between 50–55°C, consistent with the high melting points of stearate esters, while solubility in nonpolar solvents like chloroform facilitates laboratory handling .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 807.32 g/mol |
| CAS Number | 56183-45-0 |
| Physical State | Solid |
| Solubility | Chloroform (slight) |
| Supplier | Product Number | Packaging | Price |
|---|---|---|---|
| Cayman Chemical | 28552 | 1 mg | $37 |
| Cayman Chemical | 28552 | 25 mg | $618 |
| AK Scientific | 4943CC | 5 mg | $276 |
Procurement Considerations
Bulk purchases (e.g., 25 mg) reduce per-unit costs, making large-scale research more feasible. Suppliers like Alfa Chemistry and Shanghai Hongye Biotechnology offer competitive pricing for academic and industrial clients .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume